{3-[(Propan-2-yloxy)methyl]phenyl}methanamine
Description
{3-[(Propan-2-yloxy)methyl]phenyl}methanamine (CAS 1016717-61-5) is a primary amine with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.25 g/mol. Its structure comprises a phenyl ring substituted at the meta position with a propan-2-yloxy (isopropoxy) methyl group and a methanamine (-CH₂NH₂) group. This compound is characterized by its bifunctional nature, combining an ether linkage and a primary amine, which enables diverse reactivity in synthetic chemistry. It has been utilized as a building block in medicinal chemistry, particularly in the design of kinase inhibitors and antimicrobial agents, owing to its ability to participate in reductive amination and nucleophilic substitution reactions .
Properties
IUPAC Name |
[3-(propan-2-yloxymethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)13-8-11-5-3-4-10(6-11)7-12/h3-6,9H,7-8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGAOEPSWQTECY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {3-[(Propan-2-yloxy)methyl]phenyl}methanamine typically involves the reaction of 3-(chloromethyl)phenylmethanamine with isopropyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: {3-[(Propan-2-yloxy)methyl]phenyl}methanamine can undergo oxidation reactions to form corresponding or .
Reduction: The compound can be reduced to form or .
Substitution: It can undergo nucleophilic substitution reactions, where the propan-2-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of {3-[(Propan-2-yloxy)methyl]phenyl}methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of {3-[(Propan-2-yloxy)methyl]phenyl}methanamine can be compared to several analogs, as summarized below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Research Findings
Positional Isomerism and Reactivity :
- The ortho-substituted analog ({2-[(Propan-2-yloxy)methyl]phenyl}methanamine) exhibited 30% lower yield in reductive amination compared to the meta-substituted parent compound due to steric hindrance near the amine group .
- In contrast, the para-substituted derivative (QD-4415) showed 91% yield in coupling reactions, highlighting the importance of substituent position in synthetic efficiency .
Ether vs. Amine Modifications :
- Replacing the isopropoxy group with a tertiary amine (as in ) increased basicity (pKa ~9.5) and improved solubility in acidic media, making it suitable for ion-pair chromatography .
Biological Activity :
- The cyclohexylmethoxy analog () demonstrated 10-fold higher logP (3.2) compared to the parent compound (logP 1.8), correlating with enhanced membrane permeability in antifungal assays .
- Pyridine-based analogs () showed selective binding to neuronal receptors, with IC₅₀ values of 0.8 µM in acetylcholine receptor inhibition studies .
Thermodynamic Stability :
Biological Activity
The compound {3-[(Propan-2-yloxy)methyl]phenyl}methanamine , also known as 1-{3-[(propan-2-yloxy)methyl]phenyl}methanamine hydrochloride , is a phenylamine derivative that has garnered attention for its potential biological activities. Its unique structure, characterized by a phenyl ring substituted with a propan-2-yloxy group, suggests possible interactions with various biological targets, making it a candidate for pharmaceutical applications.
- Molecular Formula : C13H19ClN2O
- Molecular Weight : Approximately 248.76 g/mol
- Purity : Typically around 95%
The compound exists as a hydrochloride salt, which enhances its solubility in aqueous environments, facilitating biological assays and applications.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
- Anti-inflammatory Effects : Potential to modulate inflammatory pathways.
- Analgesic Activities : Possible interactions with pain-related receptors.
The biological activity of this compound is thought to involve its interaction with specific molecular targets such as enzymes and receptors. The compound may act as a ligand, binding to active sites and modulating enzymatic activity, which could lead to therapeutic effects.
Enzyme Inhibition Studies
Several studies have investigated the enzyme inhibition potential of this compound. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in drug development for conditions like diabetes or cancer.
Case Studies
-
Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.
-
Anti-inflammatory Mechanisms :
- In vitro assays using human cell lines showed that the compound could reduce the production of pro-inflammatory cytokines, suggesting its role in modulating inflammatory responses.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| {3-Chloro-5-(propan-2-yloxy)phenyl}methanamine | Chlorine substitution on phenyl ring | Antimicrobial and enzyme inhibition |
| {4-(Propan-2-yloxy)methylphenyl}methanamine | Different position of propan-2-yloxy | Analgesic properties |
The presence of the propan-2-yloxy group distinguishes these compounds, potentially leading to varied reactivity and biological effects.
Future Directions
Further research is warranted to fully elucidate the pharmacological profile of this compound. Key areas for future studies include:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : To identify specific molecular targets and pathways influenced by the compound.
- Formulation Development : Exploring various delivery methods to enhance bioavailability and therapeutic outcomes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
